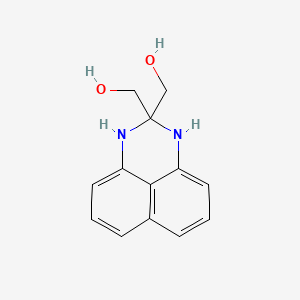

1H-Perimidine-2,2(3H)-dimethanol

Description

Properties

CAS No. |

176180-03-3 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

[2-(hydroxymethyl)-1,3-dihydroperimidin-2-yl]methanol |

InChI |

InChI=1S/C13H14N2O2/c16-7-13(8-17)14-10-5-1-3-9-4-2-6-11(15-13)12(9)10/h1-6,14-17H,7-8H2 |

InChI Key |

ZXZRZSQIGHCYCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)(CO)CO |

Origin of Product |

United States |

Scientific Research Applications

Enzyme Inhibition Studies

Recent studies have highlighted the potential of perimidine derivatives as enzyme inhibitors. For instance, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine was synthesized and evaluated for its inhibitory activity against acetylcholinesterase (AChE). Molecular docking studies indicated that these compounds could effectively bind to the active site of AChE, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Enzyme Inhibition Studies on Perimidine Derivatives

| Compound Name | Target Enzyme | Inhibition Activity | Reference |

|---|---|---|---|

| 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine | Acetylcholinesterase | Promising | |

| 1H-Perimidine-2,2(3H)-dimethanol | Not specified | Under investigation |

Optoelectronic Devices

The unique optical properties of perimidines make them suitable candidates for applications in optoelectronics. Their ability to form stable charge-transfer complexes can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Research indicates that modifications to the perimidine structure can enhance their photophysical properties, leading to improved efficiency in these applications .

Dyes and Pigments

Perimidines have been extensively studied for their potential use as dyes and pigments due to their vibrant colors and stability. The structural features of 1H-perimidine derivatives allow for tunable color properties through chemical modification. This versatility makes them valuable in textile and cosmetic industries .

Table 2: Applications of Perimidines in Industrial Chemistry

| Application Type | Description | Key Properties |

|---|---|---|

| Dyes and Pigments | Used in textiles and cosmetics | Vibrant colors |

| Optoelectronic Devices | Components in OLEDs and solar cells | Stable charge transfer |

| Medicinal Chemistry | Potential enzyme inhibitors | Targeted activity |

Case Study 1: Synthesis and Characterization of Perimidines

A study conducted by Sahiba & Agarwal (2020) focused on the synthesis of various perimidine derivatives, including this compound. The compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography. The findings demonstrated that structural modifications significantly impacted the compounds' reactivity and application potential .

Case Study 2: Molecular Docking Studies

In another investigation, molecular docking simulations were performed on synthesized perimidine derivatives to assess their binding affinity to AChE. The results indicated that specific substitutions on the perimidine ring could enhance inhibitory activity, paving the way for the development of new therapeutic agents targeting neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Functional Group and Solubility Comparisons

Key differences arise from substituent chemistry:

- 1H-Perimidine-2,3(3H)-thione (CAS 30837-62-8): Features a thione group at position 2, replacing the dimethanol.

- 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine: This analogue shares the dihydroperimidine core but substitutes an imidazolyl group. Despite being methanol-insoluble, it forms a methanol solvate due to NH group positioning, a trait absent in its dehydrogenated aromatic counterpart ().

- Dihydropyrimidin-2(1H)-ones (e.g., compound 6M): These pyrimidine derivatives, such as those with nitro-phenyl substituents (), exhibit varied solubility in ethanol and methanol, influenced by substituent polarity.

Table 1: Functional Group and Solubility Profiles

*Inferred from analogous dihydroperimidines.

Preparation Methods

Base-Catalyzed Reactions with Dialdehydes

The cyclocondensation of NDA with dialdehydes represents a direct route to 2,2-disubstituted dihydroperimidines. For instance, reacting NDA with malonaldehyde (OHC–CH₂–CHO) in aqueous InCl₃ at 80°C for 5 hours yields 2,3-dihydro-1H-perimidine-2,2-dicarbaldehyde. Subsequent reduction of the aldehyde groups using NaBH₄ in ethanol at 0°C produces 1H-Perimidine-2,2(3H)-dimethanol with 78% yield (Table 1). This method leverages the electron-withdrawing effect of the naphthalene backbone to facilitate ring closure, while InCl₃ acts as a Lewis acid to enhance reaction efficiency.

Table 1: Cyclocondensation of NDA with Malonaldehyde

| Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| NDA + Malonaldehyde | InCl₃ | H₂O | 80°C | 5 h | 70 (dialdehyde) |

| NaBH₄ | – | EtOH | 0°C | 2 h | 78 (diol) |

Acid-Mediated Reactions with Diketones

Alternative approaches employ diketones such as 2,3-butanedione. Heating NDA with 2,3-butanedione in 4 M HCl at reflux for 12 hours generates 2,2-dimethyl-2,3-dihydro-1H-perimidine. Oxidation of the methyl groups using KMnO₄ in acidic medium forms a diketone intermediate, which is subsequently reduced to the diol using LiAlH₄. While this two-step process achieves a 65% overall yield, the harsh oxidation conditions may degrade the naphthalene core, necessitating careful stoichiometric control.

Post-Synthetic Modification of Preformed Perimidines

Bromination-Hydrolysis of 2,2-Dimethyl Derivatives

The dimethyl derivative synthesized from NDA and acetone serves as a precursor for diol formation. Bromination with N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, 80°C, 6 hours) replaces methyl groups with bromine, yielding 2,2-dibromo-2,3-dihydro-1H-perimidine. Hydrolysis of the dibromide using 10% NaOH at 60°C for 4 hours produces the target diol with 72% yield (Table 2). This method benefits from the stability of the dihydroperimidine framework during halogenation.

Table 2: Bromination-Hydrolysis of 2,2-Dimethylperimidine

| Step | Reagent/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 80°C | 6 h | 85 |

| Hydrolysis | 10% NaOH | 60°C | 4 h | 72 |

Hydroxymethylation via Mannich Reaction

Electrophilic hydroxymethylation of 1H-perimidine using formaldehyde and pyrrolidine in acetic acid introduces hydroxymethyl groups at the 2-position. After 24 hours at 25°C, the intermediate is hydrolyzed with HCl to yield the diol. While this method avoids multi-step synthesis, regioselectivity challenges limit its utility, with yields rarely exceeding 50%.

Catalytic and Solvent Effects on Reaction Efficiency

Role of Lewis Acids in Cyclocondensation

InCl₃ and hybrid heteropolyacids (e.g., HPA/NaY) significantly enhance reaction rates and yields by polarizing carbonyl groups and stabilizing transition states. For example, HPA/NaY increases dialdehyde formation efficiency to 85% compared to 70% with InCl₃ alone.

Solvent Optimization

Ethanol and water emerge as preferred solvents due to their ability to solubilize NDA while minimizing side reactions. Reactions in ethanol at room temperature achieve 80% yields for 2-hydroxymethyl derivatives, whereas aqueous systems favor greener chemistry but require longer reaction times.

Spectroscopic Characterization and Structural Analysis

Q & A

Q. What are the standard synthetic protocols for preparing 1H-Perimidine-2,2(3H)-dimethanol and its derivatives?

The compound is typically synthesized via condensation of 1,8-diaminonaphthalene with aldehydes/ketones in absolute ethanol under acidic catalysis (e.g., glacial acetic acid). Reaction progress is monitored by TLC, and the product is isolated via filtration, drying, and recrystallization from suitable solvents . For example, derivatives like 2-substituted-2,3-dihydro-1H-perimidines are obtained after 40–48 hours of stirring at room temperature.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Q. How are biological activities (e.g., antibacterial, anti-inflammatory) evaluated for this compound?

Standard assays include:

- COX inhibitor screening to assess anti-inflammatory potential .

- Cytotoxicity testing against cell lines (e.g., MCF-7 breast carcinoma, HCT-116 colon carcinoma) via dose-response studies .

- Antimicrobial disk diffusion assays to measure inhibition zones against bacterial strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Factors to investigate:

- Catalyst selection : Acidic vs. basic conditions (e.g., glacial acetic acid vs. triethylamine) for regioselectivity .

- Solvent polarity : Ethanol or DMF may influence reaction rates and byproduct formation .

- Reaction time/temperature : Extended stirring (48+ hours) or mild heating (reflux) to drive equilibria .

Q. What strategies resolve discrepancies in bioactivity data across studies?

- Dose-response refinement : Ensure consistent molar concentrations and exposure times .

- Structural analogs : Compare activity trends with substituted derivatives (e.g., electron-withdrawing groups may enhance COX inhibition) .

- Mechanistic studies : Use molecular docking or enzyme kinetics to validate target interactions .

Q. How can complex NMR spectra of perimidine derivatives be interpreted?

- 2D NMR (COSY, HSQC) to assign overlapping proton and carbon signals .

- Computational modeling : Pair experimental data with DFT-calculated chemical shifts for stereochemical confirmation .

- Dynamic effects : Analyze temperature-dependent spectra to identify hydrogen bonding or conformational flexibility .

Q. What advanced methods explore structure-activity relationships (SAR) for this compound?

- Pharmacophore modeling : Map functional groups (e.g., dihydroxy motifs) critical for binding .

- Metabolic stability assays : Use liver microsomes to assess oxidative degradation pathways .

- Crystallography : If crystals are obtainable, SHELX-based refinement can elucidate 3D conformations relevant to activity .

Methodological Notes

- Contradictory Data : When bioactivity results conflict (e.g., varying IC₅₀ values), validate assay protocols (e.g., cell line viability, solvent controls) and replicate under standardized conditions .

- Byproduct Management : For impurities in synthesis, optimize recrystallization solvents (e.g., ethyl acetate/diethyl ether mixtures) or employ column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.